1-Benzyl-1,6-diazaspiro[3.3]heptane is a substituted 2,6-diazaspiro[3.3]heptane derivative. Compounds within the 2,6-diazaspiro[3.3]heptane family are recognized as valuable building blocks in medicinal chemistry due to their structural resemblance to azetidine and piperazine rings commonly found in bioactive molecules. []. Specifically, 1-Benzyl-1,6-diazaspiro[3.3]heptane, with its unique spirocyclic structure incorporating two nitrogen atoms, has garnered attention as a potential scaffold for developing novel therapeutic agents. [].
1-Benzyl-1,6-diazaspiro[3.3]heptane is a notable spiro compound characterized by its unique bicyclic structure where two rings are interconnected through a single atom. Its molecular formula is , and it has gained attention in various fields, including medicinal chemistry and organic synthesis. This compound serves as a valuable building block for the development of more complex molecular architectures and has potential applications in drug discovery due to its structural properties.
1-Benzyl-1,6-diazaspiro[3.3]heptane is classified under spiro compounds, which are defined by their unique structural feature of two or more rings sharing one or more atoms. This compound falls under the category of diazaspiro compounds due to the presence of nitrogen atoms in its structure, which significantly influences its chemical reactivity and biological activity.
The synthesis of 1-benzyl-1,6-diazaspiro[3.3]heptane typically involves the reaction of benzylamine with appropriate spirocyclic precursors. A common synthetic route includes the cyclization of linear precursors under basic conditions, which can be achieved using strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide or tetrahydrofuran .
The molecular structure of 1-benzyl-1,6-diazaspiro[3.3]heptane features a bicyclic framework where two nitrogen atoms are integrated into the spiro system. This configuration contributes to its unique chemical properties and potential biological interactions.
1-Benzyl-1,6-diazaspiro[3.3]heptane participates in various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 1-benzyl-1,6-diazaspiro[3.3]heptane likely involves interactions with specific biological targets such as enzymes or receptors. The spirocyclic structure allows for unique binding affinities, potentially modulating the activity of these targets through conformational changes induced by binding . Detailed studies are necessary to elucidate these interactions fully.
1-Benzyl-1,6-diazaspiro[3.3]heptane has several applications across different scientific fields:
Spirocyclic architectures represent a critical class of three-dimensional scaffolds in modern organic chemistry and drug discovery. Characterized by a single atom connecting two perpendicular rings, these structures impart significant rigidity and defined exit vectors for substituent placement. Among these, diazaspiro compounds incorporate nitrogen atoms within the spirocyclic framework, enabling versatile interactions with biological targets and enhanced solubility profiles. The spiro[3.3]heptane system—comprising two fused three-atom bridges meeting at a central quaternary carbon—has emerged as a geometrically distinctive scaffold with notable ring strain and vector control properties. Its compact, three-dimensional nature offers advantages over planar aromatic systems or flexible aliphatic chains, particularly in addressing challenging drug design parameters. Within this chemical space, 1-Benzyl-1,6-diazaspiro[3.3]heptane exemplifies a synthetically accessible and functionally versatile intermediate, serving as a cornerstone for developing bioactive molecules and exploring novel chemical space [4].
The spiro[3.3]heptane core exhibits unique geometric properties that distinguish it from other saturated bicyclic systems. With bond angles constrained to approximately 60° at the spirocarbon and adjacent atoms, this scaffold exhibits substantial ring strain, estimated to be 15–20% greater than analogous cyclohexane systems. This strain energy contributes to enhanced reactivity during functionalization reactions and influences the overall conformational behavior of molecules incorporating this unit. The orthogonal ring fusion creates three distinct exit vectors: two exocyclic bonds projecting perpendicularly from each heteroatom (when present) and the spirocarbon itself. This vector arrangement enables precise three-dimensional positioning of functional groups—a critical feature for optimal target engagement in medicinal chemistry [4].
Crystallographic analyses reveal key structural parameters: the distance between bridgehead atoms (N1–N6 in diazaspiro derivatives) measures approximately 2.5–2.7 Å, significantly shorter than the 3.1–3.3 Å observed in piperazine rings. This compactness reduces molecular volume while maintaining spatial separation of N-substituents. Furthermore, the C3-symmetry axis through the spirocarbon forces substituents on nitrogen into a "gauche" orientation, resembling the bioactive conformation of piperazine without the ring-flipping dynamics. This inherent rigidity minimizes entropy penalties upon binding to biological targets, improving binding affinity despite the scaffold’s smaller size. Computational studies confirm the reduced polar surface area and balanced lipophilicity (logP reduction of 0.5–1.0 units) compared to piperidine or piperazine analogues, enhancing membrane permeability [4] [8].
Table 1: Structural Parameters of Spiro[3.3]heptane vs. Common Saturated Rings
Parameter | 1,6-Diazaspiro[3.3]heptane | Piperazine | Piperidine |
---|---|---|---|
N–N Distance (Å) | 2.5–2.7 | 3.1–3.3 | — |
N–C–N Angle (°) | ~60 | ~109 | — |
Ring Strain (kcal/mol) | ~28 | ~6 | ~6 |
Molecular Volume (ų) | 90–95 | 105–110 | 95–100 |
sp³ Carbon Fraction (%) | 100 | 100 | 100 |
TPSA per N (Ų) | ~15 | ~20 | ~20 |
Diazaspiro[3.3]heptanes have gained prominence as non-classical bioisosteres for saturated nitrogen-containing heterocycles, particularly piperazine—the fourth most prevalent ring system in FDA-approved small-molecule drugs. The bioisosteric replacement of piperazine with 2,6-diazaspiro[3.3]heptane mitigates metabolic liabilities associated with piperazine N-oxidation while preserving key hydrogen-bonding capabilities. A seminal example involves the PARP inhibitor Olaparib: replacing its terminal piperazine with 2,6-diazaspiro[3.3]heptane yielded analogues with improved target selectivity and reduced off-target cytotoxicity. This enhancement stems from the conformational restriction imposed by the spirocycle, which preorganizes the molecule for optimal binding to the PARP1 catalytic domain while disfavoring interactions with secondary targets [4].
Physicochemical profiling reveals compelling advantages for diazaspiro scaffolds. Incorporation of 1,6-diazaspiro[3.3]heptane typically reduces lipophilicity (clogP) by 0.3–0.8 units compared to piperazine analogues, improving aqueous solubility and reducing plasma protein binding. The inherent three-dimensionality (fractional sp³ character = 1.0) disrupts crystal packing efficiency, enhancing dissolution kinetics—a crucial factor for oral bioavailability. Furthermore, the scaffold’s metabolic stability exceeds that of piperazine, as demonstrated by reduced CYP450-mediated oxidation in liver microsome assays. This stability arises from the steric shielding of nitrogen lone pairs by adjacent methylene bridges and the constrained geometry that impedes access to oxidative enzymes [4] [8].
Table 2: Bioisosteric Properties of 1,6-Diazaspiro[3.3]heptane vs. Piperazine
Property | 1,6-Diazaspiro[3.3]heptane | Piperazine | Impact on Drug Profile |
---|---|---|---|
clogP (unsubstituted) | 0.8–1.2 | 1.5–1.9 | ↓ Lipophilicity, ↑ solubility |
TPSA (Ų) | 30–35 | 35–40 | Moderate effect on permeability |
Metabolic Stability (t½) | >60 min | 20–40 min | ↑ Half-life, ↓ clearance |
pKa (aliphatic N) | 6.8–7.5 | 9.0–9.5 | Altered ionization at physiological pH |
Conformational Flexibility | Restricted | High | ↑ Binding specificity |
1-Benzyl-1,6-diazaspiro[3.3]heptane (C₁₂H₁₆N₂, MW 188.27 g/mol) has become a pivotal building block for complex molecule synthesis, primarily due to the benzyl group’s role as a protecting group and handle for diversification. The synthetic accessibility of this compound enables its production on multigram scales, facilitating downstream exploration in medicinal chemistry programs. Its utility stems from the orthogonal reactivity of the two nitrogen atoms: the tertiary benzyl-protected nitrogen offers stability toward bases and nucleophiles, while the secondary azetidine nitrogen serves as a site for regioselective functionalization [2] [5].
Two principal synthetic routes dominate the literature:
Functionalization of the parent compound occurs regioselectively at the secondary azetidine nitrogen. Common transformations include:
Recent advances target C–H functionalization at the spirocarbon-adjacent positions. Directed lithiation at C2/C6 using strong bases (LiHMDS, s-BuLi) at low temperatures (–78°C) generates nucleophiles that react with electrophiles (aldehydes, alkyl halides). This approach constructs quaternary carbon centers bearing chiral auxiliaries, enabling asymmetric synthesis of pharmacologically relevant analogues like 1-benzyl-1,6-diazaspiro[3.3]heptan-2-one—a precursor to kinase inhibitors [7].
Table 3: Key Derivatives of 1-Benzyl-1,6-diazaspiro[3.3]heptane
Derivative | CAS Number | Molecular Formula | Primary Application |
---|---|---|---|
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate | 1223573-43-0 | C₂₆H₃₄N₄O₄ | Salt form for crystallization [2] |
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol | N/A | C₁₉H₂₂N₂O₃S | Chiral building block |
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one | 2060041-86-1 | C₁₂H₁₄N₂O | Intermediate for C3-functionalization [7] |
2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | N/A | C₁₈H₂₁N₂ | Bioisostere exploration [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7